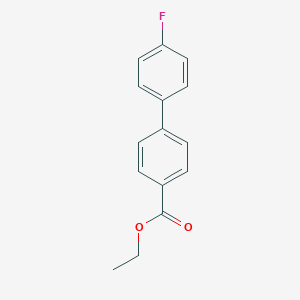

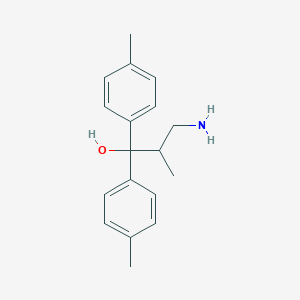

Ethyl 4-(4-fluorophenyl)benzoate

Vue d'ensemble

Description

Synthesis Analysis

Ethyl 4-(4-fluorophenyl)benzoate and related compounds can be synthesized through various chemical processes. The synthesis often involves the use of palladium-catalyzed reactions, such as those described in the synthesis of 4-n-alkoxyphenyl 4-[(4-n-alkoxy-2,3,5,6-tetrafluorophenyl)ethyl]benzoates, which exhibit enantiotropic nematic phases and have very high clearing points (Dai, Cai, & Wen, 2013). Another synthesis route involves the crystallographic study of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate, highlighting the importance of crystal structure in understanding the compound's properties (Yeong, Chia, Quah, & Tan, 2018).

Molecular Structure Analysis

The molecular structure of Ethyl 4-(4-fluorophenyl)benzoate has been determined through single-crystal X-ray diffraction techniques, revealing insights into its conformation and stacking behavior. For example, a study on the molecular stacking and conformation based on crystallographic data compared mesogenic behaviors resulting from different lengths of alkyl chains (Lai, Su, Zhan, Cai, Liu, & Wang, 2007).

Chemical Reactions and Properties

Ethyl 4-(4-fluorophenyl)benzoate undergoes various chemical reactions that demonstrate its reactivity and the potential for derivative synthesis. For instance, the transformation of certain compounds into their ethane derivatives via hydrogenation using a palladium catalyst indicates the compound's versatility (Dai, Cai, & Wen, 2013).

Physical Properties Analysis

The physical properties, particularly mesomorphic properties, are crucial for applications in liquid crystals. Studies have shown that derivatives of Ethyl 4-(4-fluorophenyl)benzoate exhibit mesomorphic properties, such as nematic phases, influenced by factors like the ethylene bridge and fluorination levels (Yao, Li, & Wen, 2005).

Chemical Properties Analysis

The chemical properties of Ethyl 4-(4-fluorophenyl)benzoate, such as reactivity with various reagents and the ability to form stable crystal structures, are central to its utility in different chemical processes and applications. Its reactivity is showcased in the synthesis of potential metabolites, demonstrating the compound's capacity for chemical modification and application in complex synthesis pathways (Sunthankar, Berlin, Nelson, Thorne, Geno, Archer, Rolf, Bartels, 1993).

Applications De Recherche Scientifique

New Fluorinated Monomers

Research conducted by F. Bracon et al. (2000) led to the synthesis of new fluorinated monomers containing an ester function in the spacer, which are precursors of side chain liquid crystalline polysiloxanes. These monomers exhibited high smectogen properties and showed enantiotropic smectogen mesophases over a wide temperature range. This development highlights the potential of Ethyl 4-(4-fluorophenyl)benzoate derivatives in creating advanced materials with specific liquid crystalline properties useful for displays and sensory devices Bracon et al., 2000.

Electrochemical and Electrochromic Properties

A study by Bin Hu et al. (2013) focused on the electrochemical and electrochromic properties of polymers derived from monomers related to Ethyl 4-(4-fluorophenyl)benzoate. These polymers demonstrated significant optical contrast and switching time, indicating their potential use in electrochromic devices and smart windows Hu et al., 2013.

Liquid Crystalline Behavior

Hasnain Mehmood et al. (2018) synthesized a series of ethyl 4-((4-alkoxyphenyl)diazenyl)benzoates to study their liquid crystalline behavior. These compounds displayed mesogenic properties within a specific temperature range, suggesting their potential application in liquid crystal displays (LCDs) and temperature sensing devices Mehmood et al., 2018.

Synthesis and Mesomorphic Properties

L. Yao et al. (2005) explored the synthesis and mesomorphic properties of fluorinated phenyl 4-[(4-n-alkoxy-2,3-difluorophenyl)ethynyl]benzoate liquid crystals. Their findings provide insights into the effects of fluoro-substitution on the mesomorphic properties of these compounds, which could be pivotal for the design of new liquid crystalline materials with tailored properties Yao et al., 2005.

Photovoltaic Applications

Pei Cheng et al. (2014) utilized Indene-C60 bisadduct as an electron-cascade acceptor material in a blend that included a derivative of Ethyl 4-(4-fluorophenyl)benzoate for fabricating ternary blend polymer solar cells. This study highlighted the potential of Ethyl 4-(4-fluorophenyl)benzoate derivatives in enhancing the efficiency of solar cells, marking a significant step towards the development of high-performance photovoltaic devices Cheng et al., 2014.

Safety And Hazards

Propriétés

IUPAC Name |

ethyl 4-(4-fluorophenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO2/c1-2-18-15(17)13-5-3-11(4-6-13)12-7-9-14(16)10-8-12/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRIRSYFQTAWHGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00475310 | |

| Record name | Ethyl 4'-fluoro[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00475310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(4-fluorophenyl)benzoate | |

CAS RN |

10540-36-0 | |

| Record name | Ethyl 4'-fluoro[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00475310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,6R)-3,3,7,7-tetramethyl-4-oxabicyclo[4.1.0]heptan-5-one](/img/structure/B82753.png)

![5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B82755.png)